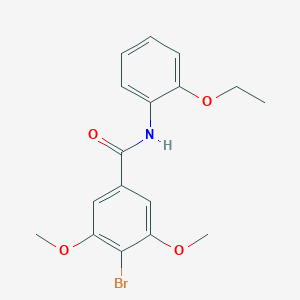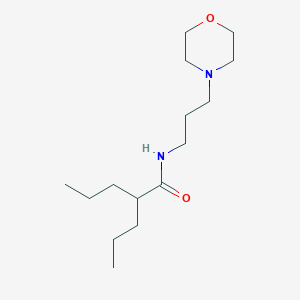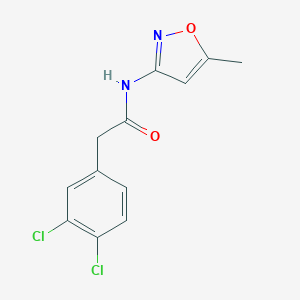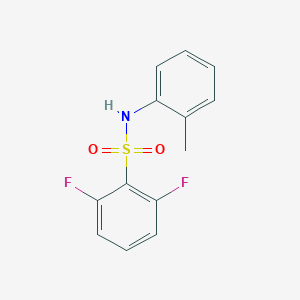METHANONE](/img/structure/B261864.png)
[4-(4-METHOXYPHENYL)PIPERAZINO](TETRAHYDRO-2-FURANYL)METHANONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(4-METHOXYPHENYL)PIPERAZINO](TETRAHYDRO-2-FURANYL)METHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a methoxyphenyl group and an oxolane-2-carbonyl group attached to a piperazine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-METHOXYPHENYL)PIPERAZINO](TETRAHYDRO-2-FURANYL)METHANONE typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via nucleophilic aromatic substitution reactions, where a suitable methoxy-substituted aryl halide reacts with the piperazine ring.
Attachment of the Oxolane-2-carbonyl Group: The oxolane-2-carbonyl group can be attached through acylation reactions, using oxolane-2-carbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: [4-(4-METHOXYPHENYL)PIPERAZINO](TETRAHYDRO-2-FURANYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The carbonyl group in the oxolane ring can be reduced to a hydroxyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation Products: Hydroxyl or carbonyl derivatives of the methoxyphenyl group.
Reduction Products: Hydroxyl derivatives of the oxolane ring.
Substitution Products: Piperazine derivatives with various functional groups attached.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and chemical intermediates.
作用机制
Comparison with Other Piperazine Derivatives: [4-(4-METHOXYPHENYL)PIPERAZINO](TETRAHYDRO-2-FURANYL)METHANONE can be compared with other piperazine derivatives such as:
1-(4-Chlorophenyl)piperazine: Known for its psychoactive properties.
1-(4-Methylphenyl)piperazine: Studied for its potential antidepressant effects.
Uniqueness: The presence of both the methoxyphenyl and oxolane-2-carbonyl groups in this compound imparts unique chemical and biological properties, distinguishing it from other piperazine derivatives.
相似化合物的比较
- 1-(4-Chlorophenyl)piperazine
- 1-(4-Methylphenyl)piperazine
- 1-(4-Fluorophenyl)piperazine
属性
分子式 |
C16H22N2O3 |
|---|---|
分子量 |
290.36 g/mol |
IUPAC 名称 |
[4-(4-methoxyphenyl)piperazin-1-yl]-(oxolan-2-yl)methanone |
InChI |
InChI=1S/C16H22N2O3/c1-20-14-6-4-13(5-7-14)17-8-10-18(11-9-17)16(19)15-3-2-12-21-15/h4-7,15H,2-3,8-12H2,1H3 |
InChI 键 |
HUMMRZFRSWRRRQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCCO3 |
规范 SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(2-thienyl)ethyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B261786.png)


![Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B261795.png)

![1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B261812.png)
![Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261822.png)


![2-phenyl-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B261829.png)



